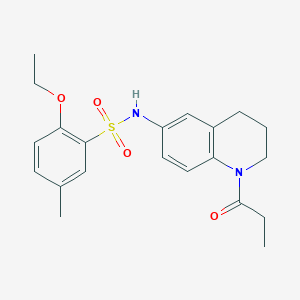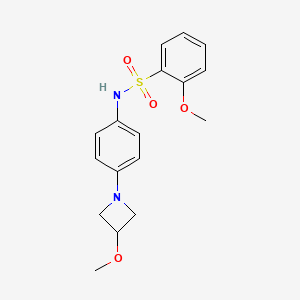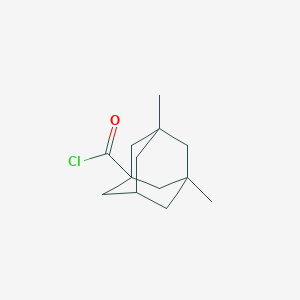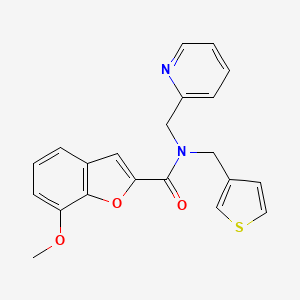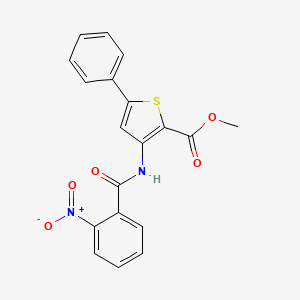![molecular formula C9H16ClNO4S B2454102 tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate CAS No. 2219353-45-2](/img/structure/B2454102.png)
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate is an organic compound with the molecular formula C9H16ClNO4S. It is a solid powder that is either colorless or pale yellow and has a distinctive, irritating odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding carbamic acid and sulfonic acid derivatives.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to modify proteins and peptides.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate involves its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and sulfonamide derivatives. These reactions are facilitated by the electrophilic nature of the chlorosulfonyl group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl chlorosulfonylcarbamate: Similar in structure but differs in the cyclobutyl group.
N-(tert-butoxycarbonyl)sulfamoyl chloride: Another related compound used in organic synthesis.
2-Methyl-2-propanyl (chlorosulfonyl)carbamate: Shares similar functional groups but has different substituents.
The uniqueness of this compound lies in its specific reactivity and the stability of its derivatives, making it valuable in various synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNINVNXATLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2454019.png)
![1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2454020.png)
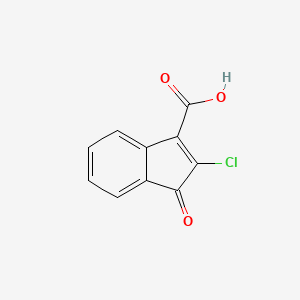
![3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2454024.png)
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)
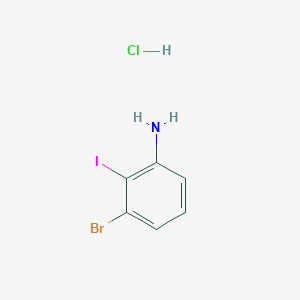
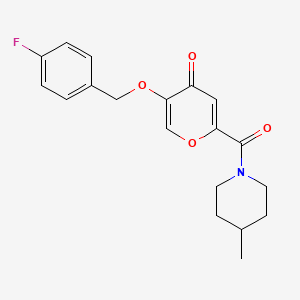
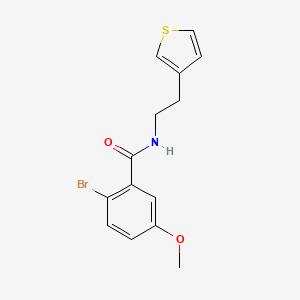
![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)
